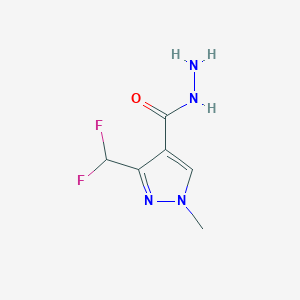
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, along with a carbohydrazide functional group. Its distinct chemical structure makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of fungicides and other agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired pyrazole acid .
Industrial Production Methods
Industrial production of this compound has been optimized to ensure high yield and purity. For instance, a patented method involves the use of difluoroacetic acid, sodium hydroxide, and chlorine bleach liquor in a controlled reaction environment. This method is cost-effective, environmentally friendly, and results in a high-purity product with a yield of approximately 90.8% .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized pyrazoles .
Applications De Recherche Scientifique
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in fungicidal applications, it inhibits the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, disrupting energy production in fungal cells. This inhibition leads to the death of the fungal cells, making it an effective fungicide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds share structural similarities with 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide, including:
Isopyrazam: A fungicide with a similar pyrazole structure.
Sedaxane: Another fungicide with comparable functional groups.
Bixafen: A fungicide that also targets succinate dehydrogenase.
Uniqueness
What sets this compound apart is its unique combination of difluoromethyl and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new agrochemicals and pharmaceuticals .
Propriétés
Formule moléculaire |
C6H8F2N4O |
|---|---|
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
3-(difluoromethyl)-1-methylpyrazole-4-carbohydrazide |
InChI |
InChI=1S/C6H8F2N4O/c1-12-2-3(6(13)10-9)4(11-12)5(7)8/h2,5H,9H2,1H3,(H,10,13) |
Clé InChI |
ZJBIAYWOGJOISC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)C(F)F)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


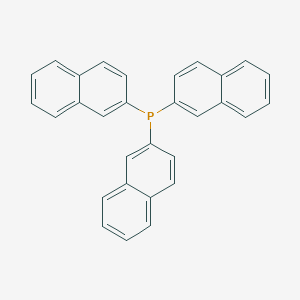
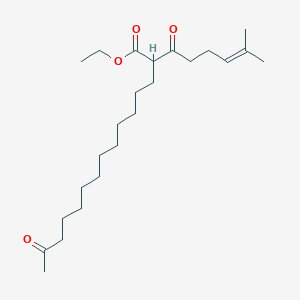
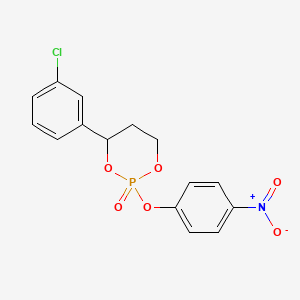

![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
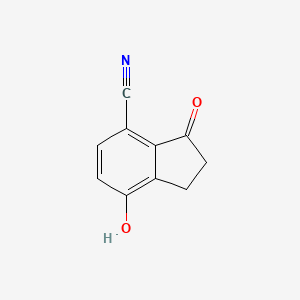


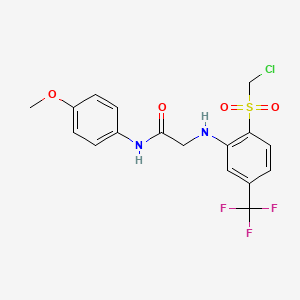
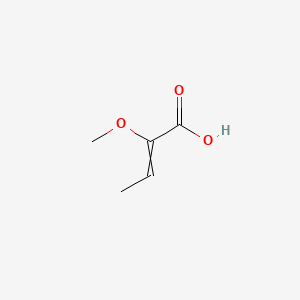
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081748.png)
![2-(2-(Dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081750.png)
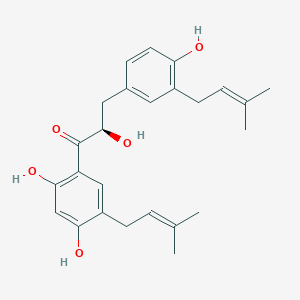
![4-{(E)-[3,4-Di(propan-2-yl)phenyl]diazenyl}benzoic acid](/img/structure/B14081766.png)
